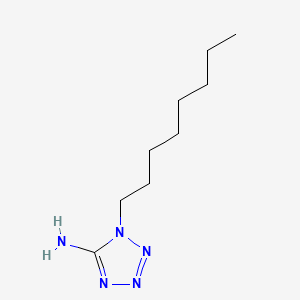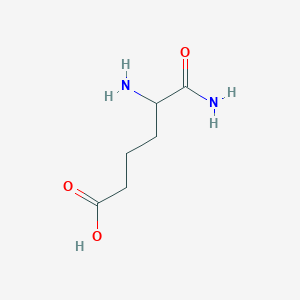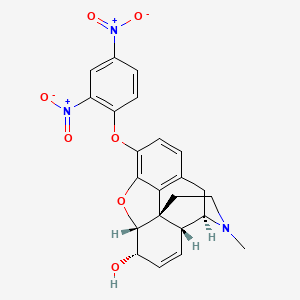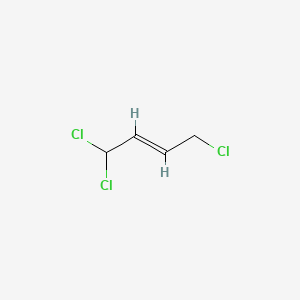
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is a diazonium salt with the molecular formula C11H17ClN2O2S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride typically involves the diazotization of 2,5-diethoxy-4-(propylthio)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid at low temperatures. The reaction conditions are crucial to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Aniline derivatives.
Aplicaciones Científicas De Investigación
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo coupling reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific reaction and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Diethoxy-4-morpholinobenzenediazonium chloride
- 2,5-Diethoxy-4-(2-phenylacetamido)-benzenediazonium chloride
Uniqueness
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other diazonium salts. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
50978-50-2 |
|---|---|
Fórmula molecular |
C13H19ClN2O2S |
Peso molecular |
302.82 g/mol |
Nombre IUPAC |
2,5-diethoxy-4-propylsulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H19N2O2S.ClH/c1-4-7-18-13-9-11(16-5-2)10(15-14)8-12(13)17-6-3;/h8-9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CIFKRJMEMIOHHP-UHFFFAOYSA-M |
SMILES canónico |
CCCSC1=C(C=C(C(=C1)OCC)[N+]#N)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)




![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)




